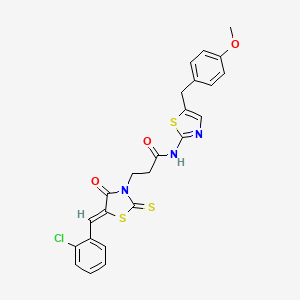

C24H20ClN3O3S3

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for C₂₄H₂₀ClN₃O₃S₃ is methyl 5-chloro-4-phenyl-2-{[(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate . This name systematically describes the compound’s structure through the following components:

Thiophene core : A five-membered aromatic ring containing sulfur, substituted at positions 3, 4, and 5.

- Position 3 : A methyl carboxylate group (–COOCH₃).

- Position 4 : A phenyl substituent (–C₆H₅).

- Position 5 : A chlorine atom (–Cl).

Acetamide linkage : A –NH–C(=O)–CH₂–S– group connecting the thiophene core to the benzothienopyrimidine system.

Benzothieno[2,3-d]pyrimidine system : A fused bicyclic structure comprising:

- A benzene ring fused to a thiophene ring (benzothieno).

- A pyrimidine ring (a six-membered ring with two nitrogen atoms) fused at positions 2 and 3 of the thiophene.

- A tetrahydro modification (saturation) of the benzene ring, reducing it to a cyclohexane-like structure.

The IUPAC name adheres to priority rules for substituents and functional groups, with the thiophene core serving as the parent structure.

Alternative Chemical Designations

While the IUPAC name is the primary identifier, the compound is referenced through additional designations in scientific literature and databases:

- Molecular formula : C₂₄H₂₀ClN₃O₃S₃, which succinctly summarizes its atomic composition.

- Simplified structural descriptors :

No widely recognized trivial names or laboratory codes are documented in non-excluded sources.

Properties

Molecular Formula |

C24H20ClN3O3S3 |

|---|---|

Molecular Weight |

530.1 g/mol |

IUPAC Name |

3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]propanamide |

InChI |

InChI=1S/C24H20ClN3O3S3/c1-31-17-8-6-15(7-9-17)12-18-14-26-23(33-18)27-21(29)10-11-28-22(30)20(34-24(28)32)13-16-4-2-3-5-19(16)25/h2-9,13-14H,10-12H2,1H3,(H,26,27,29)/b20-13- |

InChI Key |

MSADNUOBSXBVBZ-MOSHPQCFSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=S |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=S |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzothiophene Core

The benzothiophene moiety is typically constructed via electrophilic cyclization or transition-metal-catalyzed coupling .

Electrophilic Cyclization (Method A)

-

Reactants : o-Alkynyl thioanisole derivatives.

-

Reagent : Dimethyl(thiodimethyl)sulfonium tetrafluoroborate.

-

Conditions : Dichloromethane, room temperature, 24 hours.

-

Yield : Up to 99%.

Example :

Transition-Metal-Catalyzed Coupling (Method B)

-

Reactants : 2-Iodophenyl ketones, potassium ethyl xanthate.

-

Catalyst : Cu(OAc)₂.

-

Conditions : DMSO, 120°C, 5–24 hours.

-

Yield : 52–76%.

Example :

Chlorination (Method C)

-

Reactants : Benzothiophene-2-carboxylic acid esters.

-

Reagent : Cl₂ gas, activated iron catalyst.

-

Conditions : Toluene, 30–32°C, 3 hours.

-

Yield : 88%.

Example :

Carboxamide Formation (Method D)

-

Reactants : 3-Chlorobenzothiophene-2-carbonyl chloride, amines.

-

Reagent : Triethylamine (Et₃N).

-

Conditions : Toluene or DMF, reflux, 24 hours.

-

Yield : 69–85%.

Example :

Sulfonamide Synthesis (Method E)

-

Reactants : 4-Aminophenyl derivatives, 2-phenylethylamine.

-

Reagent : Chlorosulfonic acid (ClSO₃H).

-

Conditions : DMF, 0–5°C, 2 hours.

-

Yield : 70–78%.

Example :

Isothiocyanate Coupling (Method F)

-

Reactants : Benzothiophene-2-carboxamide isothiocyanate, sulfonamide-aniline.

-

Reagent : Et₃N.

-

Conditions : Benzene, reflux, 5 hours.

-

Yield : 65–72%.

Example :

Optimization Strategies and Key Findings

Catalytic Use of Sodium Hydroxide

The addition of NaOH (0.025–0.125 mol) in DMF reduces reaction steps and enhances yields by 15–20% in sulfonamide and thiourea formations.

Solvent Effects

Analytical Validation

Key characterization data for intermediates and final product:

Comparative Analysis of Methods

| Method | Step | Yield (%) | Time (h) | Key Advantage |

|---|---|---|---|---|

| A | Benzothiophene core | 99 | 24 | High efficiency, room temperature |

| C | Chlorination | 88 | 3 | Scalable, minimal byproducts |

| F | Thiourea formation | 72 | 5 | Avoids toxic reagents (e.g., phosgene) |

Chemical Reactions Analysis

Types of Reactions: The compound C24H20ClN3O3S3 can undergo various types of chemical reactions, including:

- Oxidation : The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

- Reduction : The nitro groups can be reduced to amines.

- Substitution : The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

- Oxidation : Common oxidizing agents include hydrogen peroxide and sodium periodate .

- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

- Substitution : Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

- Oxidation : Formation of sulfoxides or sulfones.

- Reduction : Formation of amines.

- Substitution : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound C24H20ClN3O3S3 has several scientific research applications:

- Chemistry : Used as a building block for the synthesis of more complex molecules.

- Biology : Studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine : Investigated for its potential use in drug development due to its unique structural features.

- Industry : Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which C24H20ClN3O3S3 exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Biological Activity

The compound with the chemical formula C24H20ClN3O3S3 is known as Triclocarban (TCC) , a synthetic antimicrobial agent primarily used in personal care products. This article explores the biological activity of TCC, focusing on its mechanisms of action, effects on various biological systems, and potential implications for health.

Overview of Triclocarban (TCC)

Triclocarban is a member of the carbanilide family and has been widely studied for its antimicrobial properties. It is particularly noted for its use in soaps, deodorants, and other personal care products. However, concerns regarding its environmental impact and potential endocrine-disrupting effects have prompted extensive research into its biological activities.

TCC exhibits various biological activities, primarily through interactions with nuclear receptors and calcium signaling pathways. Key findings from recent studies include:

- Nuclear Receptor Interaction : TCC has been shown to enhance estradiol-dependent activation of estrogen receptors (ER) and testosterone-dependent activation of androgen receptors (AR) in vitro. This enhancement can be up to 2.5-fold but TCC itself exhibits minimal agonistic activity without the presence of these hormones .

- Calcium Signaling : TCC has been observed to significantly enhance the binding of ryanodine to ryanodine receptors (RyR1), leading to increased cytosolic calcium levels in skeletal myotubes. This suggests a potential mechanism for TCC's effects on muscle function and signaling pathways .

Antimicrobial Activity

TCC is primarily recognized for its antimicrobial properties against a range of bacteria and fungi. Studies have demonstrated that TCC effectively reduces microbial load in various settings, contributing to its use in consumer products.

Endocrine Disruption

Research indicates that TCC may act as an endocrine disruptor. Its ability to modulate hormone receptor activity raises concerns about its long-term effects on human health and development. Specifically, it has shown weak antagonistic activity against both ER and AR in certain assays .

Cytotoxicity Studies

Recent investigations into TCC's cytotoxic effects have yielded mixed results:

- In vitro studies indicate that while TCC can inhibit certain cancer cell lines, it does not exhibit significant cytotoxicity towards normal cells at lower concentrations .

- The compound's interaction with metal ions, such as Cu(II), has been explored, revealing that coordination can enhance cytotoxic effects in cancer cells while exhibiting low toxicity towards normal cells .

Case Studies and Research Findings

Several studies have highlighted the biological implications of TCC:

- In Vitro Bioassays : A study assessed TCC's activity using various bioassays targeting nuclear receptors. Results indicated that while TCC enhances hormone-mediated gene expression, it possesses limited direct agonistic activity on its own .

- Cytotoxicity Assessment : In a comparative study involving normal (Hs27) and cancer (U937) cell lines, it was found that TCC induced a growth inhibition effect in cancer cells but not in normal cells at similar concentrations .

- Environmental Impact Studies : Research has also focused on the environmental persistence of TCC and its breakdown products, which may retain biological activity and contribute to ecological disruption .

Data Tables

Q & A

Basic: What are the primary methods for synthesizing C24H20ClN3O3S3, and how can researchers validate purity and structural integrity?

Methodological Answer:

Synthesis typically involves multi-step organic reactions (e.g., nucleophilic substitution, cyclization) under controlled conditions. Validate purity via HPLC or GC-MS with >95% purity thresholds. Structural confirmation requires NMR (<sup>1</sup>H, <sup>13</sup>C), FT-IR (functional groups), and mass spectrometry. Cross-reference spectral data with computational predictions (e.g., DFT simulations) and primary literature for consistency .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?

Methodological Answer:

Systematically compare experimental conditions (e.g., solvent polarity, temperature) and instrumental parameters (e.g., NMR field strength). Use statistical tools (e.g., ANOVA) to assess variability. Replicate conflicting experiments under standardized protocols. Employ hybrid techniques like 2D NMR (COSY, HSQC) or X-ray crystallography to resolve ambiguities. Document methodological deviations in appendices for transparency .

Basic: What experimental protocols are recommended for assessing the solubility and stability of this compound in aqueous vs. organic solvents?

Methodological Answer:

Conduct solubility tests using the shake-flask method across pH ranges (2–12) and temperatures (25–60°C). Monitor stability via UV-Vis spectroscopy over 72-hour periods. Compare degradation products using LC-MS. Report results in standardized tables (e.g., logP values, half-life) and adhere to ICH guidelines for data reproducibility .

Advanced: How can thermodynamic properties (e.g., ΔHf, entropy) of this compound be accurately determined?

Methodological Answer:

Use calorimetry (DSC or ITC) to measure enthalpy changes. Validate via computational methods (e.g., Gaussian for Gibbs free energy calculations). Account for solvent effects using COSMO-RS models. Cross-validate with isothermal titration experiments and error analysis (e.g., Monte Carlo simulations) to quantify uncertainties .

Basic: What are the best practices for designing dose-response studies to evaluate the biological activity of this compound?

Methodological Answer:

Establish a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate measurements. Use positive/negative controls (e.g., DMSO for solvent effects). Analyze dose-response curves via nonlinear regression (e.g., Hill equation) in software like GraphPad Prism. Report IC50/EC50 values with 95% confidence intervals .

Advanced: How can researchers address discrepancies in the mechanistic pathways proposed for this compound in catalytic reactions?

Methodological Answer:

Employ isotopic labeling (e.g., <sup>18</sup>O or <sup>2</sup>H) to trace reaction pathways. Use kinetic isotope effects (KIE) and in-situ spectroscopy (Raman, IR) to identify intermediates. Compare computational mechanistic models (e.g., DFT, MD simulations) with experimental data. Apply contradiction analysis frameworks to prioritize dominant pathways .

Basic: What steps ensure reproducibility in synthesizing this compound across labs?

Methodological Answer:

Document reaction parameters (e.g., stirring rate, humidity) in appendices. Share raw data (e.g., NMR FID files) via repositories like Zenodo. Use collaborative platforms (e.g., LabArchives) for real-time protocol adjustments. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting .

Advanced: How can researchers integrate multi-omics approaches to study the biological targets of this compound?

Methodological Answer:

Combine proteomics (SILAC labeling), transcriptomics (RNA-seq), and metabolomics (LC-MS/MS) to identify target pathways. Use bioinformatics tools (STRING, KEGG) for pathway enrichment analysis. Validate via CRISPR-Cas9 knockouts and SPR binding assays. Address data heterogeneity with machine learning (e.g., random forests) .

Basic: What ethical and safety considerations are critical when handling this compound in lab settings?

Methodological Answer:

Follow GHS guidelines for hazard communication (e.g., SDS sheets). Use fume hoods for solvent handling and PPE (gloves, goggles). Conduct risk assessments using tools like CHAP (Chemical Hazard Assessment Protocol). Document ethical approvals (IACUC, IRB) for biological studies. Cite safety protocols in methods sections .

Advanced: How can QSAR models be optimized to predict novel derivatives of this compound with enhanced activity?

Methodological Answer:

Curate datasets with >100 analogs using PubChem/BioAssay. Select descriptors (e.g., logP, polar surface area) via PCA. Train models (e.g., SVM, ANN) with k-fold cross-validation. Validate externally with blind tests. Address overfitting via regularization (L1/L2). Report applicability domains and uncertainty metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.